1-Cyclopentylpentadecane

Catalog No.
S13147304
CAS No.
4669-01-6
M.F
C20H40
M. Wt
280.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylpentadecane

CAS Number

4669-01-6

Product Name

1-Cyclopentylpentadecane

IUPAC Name

pentadecylcyclopentane

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-20/h20H,2-19H2,1H3

InChI Key

HENJCAULAAJZLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC1

1-Cyclopentylpentadecane is an organic compound classified as a saturated hydrocarbon, specifically a linear alkane with a cyclopentyl group attached to a pentadecane backbone. Its molecular formula is C20H42C_{20}H_{42}, indicating it contains 20 carbon atoms and 42 hydrogen atoms. The structure features a cyclopentyl ring (a five-membered carbon ring) attached to the pentadecane chain, which is a straight-chain alkane with 15 carbon atoms. This compound is of interest due to its unique structural characteristics that combine cyclic and linear hydrocarbon features, contributing to its potential applications in various fields, including materials science and organic chemistry.

The chemical reactivity of 1-cyclopentylpentadecane primarily involves combustion and potential reactions with free radicals due to its saturated nature. It can undergo typical alkane reactions such as:

  • Combustion: Complete combustion in the presence of oxygen yields carbon dioxide and water.
  • Free Radical Reactions: Under certain conditions, it may react with halogens or undergo dehydrogenation to form alkenes or other derivatives.
  • Oxidation: Although alkanes are generally resistant to oxidation, under harsh conditions, they can be oxidized to form alcohols or ketones.

The detailed kinetics of these reactions can be complex and depend on various factors such as temperature and the presence of catalysts .

1-Cyclopentylpentadecane can be synthesized through several methods:

  • Alkylation Reactions: One approach involves the alkylation of cyclopentane with pentadecane using strong bases like sodium hydride or lithium diisopropylamide (LDA) to facilitate the reaction.
  • Friedel-Crafts Alkylation: The cyclopentyl group can also be introduced via Friedel-Crafts alkylation of pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Hydrogenation: Another method involves hydrogenating suitable precursors that contain double bonds or functional groups to yield the saturated compound.

These synthetic routes highlight the versatility in generating this compound while allowing for modifications that may enhance yield or selectivity .

1-Cyclopentylpentadecane has potential applications in various fields:

  • Lubricants: Due to its hydrocarbon nature, it may serve as a base oil in lubricants, offering good viscosity properties.
  • Fuel Additives: Its structure could enhance the performance characteristics of fuels by improving combustion efficiency.
  • Chemical Intermediates: It can act as a precursor for synthesizing more complex organic molecules used in pharmaceuticals or agrochemicals.

These applications stem from its unique structure that combines properties of both cyclic and linear hydrocarbons .

Several compounds share structural similarities with 1-cyclopentylpentadecane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
CyclopentaneCyclic HydrocarbonSimple cyclic structure without long chain
PentadecaneLinear AlkaneStraight-chain structure without cyclic components
1-PentadeceneLinear AlkeneContains a double bond, impacting reactivity
CyclohexylpentadecaneCyclic/Linear HybridCombines cyclohexyl group with pentadecane
2-CyclohexylpentadecaneCyclic/Linear HybridDifferent positioning of the cyclic group

1-Cyclopentylpentadecane is unique due to its specific combination of a cyclopentyl group with a longer linear alkane chain, offering distinct physical and chemical properties compared to these similar compounds .

XLogP3

10.5

Exact Mass

280.313001276 g/mol

Monoisotopic Mass

280.313001276 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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